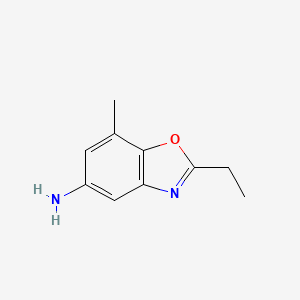

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

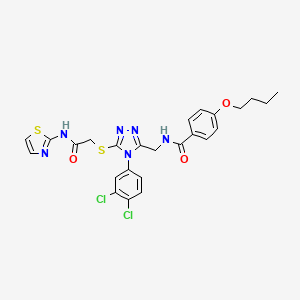

“2-Ethyl-7-methyl-1,3-benzoxazol-5-amine” is a heterocyclic compound . Its empirical formula is C10H12N2O and it has a molecular weight of 176.22 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of benzoxazoles, including “this compound”, often involves the use of 2-aminophenols as precursors . Various synthetic methodologies have been developed, including the use of different catalysts and reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCc1nc2cc(N)ccc2o1 . The InChI key for this compound is CRWOCBCQPVKWLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Applications De Recherche Scientifique

Electrochemical Oxidative Amination

An electrochemical method for coupling benzoxazoles and amines to form 2-aminobenzoxazoles is highlighted, utilizing tetraalkylammonium halide as a redox catalyst. This method reduces waste and simplifies the workup process, indicating a sustainable approach to synthesizing benzoxazole derivatives (Gao et al., 2014).

Antimicrobial Activity of Triazole Derivatives

Research on the synthesis of new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including the creation of benzoxazole compounds, reveals antimicrobial potential. Some synthesized compounds showed good or moderate activities against various microorganisms, illustrating the utility of benzoxazole frameworks in developing new antimicrobial agents (Bektaş et al., 2007).

Poly(oxazoline)s with Antimicrobial Ends

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and their antimicrobial efficacy against Staphylococcus aureus is another application. This study demonstrates the antimicrobial potential of functionalized poly(oxazolines), with implications for creating antibacterial surfaces or materials (Waschinski & Tiller, 2005).

Benzoxazole as a Directing Group in Alkylation

The benzoxazole moiety serves as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study underscores the strategic use of the benzoxazole unit in facilitating regioselective C-H functionalization, thereby expanding the toolbox for organic synthesis (Lahm & Opatz, 2014).

Synthesis of Benzoxazine Monomers

The novel synthesis of benzoxazine monomers and oligomers through the intermediacy of 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine demonstrates the versatility of benzoxazole derivatives in polymer chemistry. This process highlights the application of benzoxazole-related chemistry in the development of advanced materials with potential applications in coatings, adhesives, and composites (Brunovska et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

2-ethyl-7-methyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRGPFALIICGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B2644495.png)

![N-(1-methyl-3-phenylpropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2644497.png)

![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)

![2-methoxy-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2644504.png)

![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)